
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, commonly known as TTX-7, is a chemical compound that has been gaining attention in the scientific community due to its potential use in research applications. TTX-7 is a synthetic oxalamide derivative that is structurally similar to other compounds such as oxaliplatin and cisplatin, which are commonly used in chemotherapy treatments. However, TTX-7 has unique properties that make it a promising candidate for various scientific studies.
Wissenschaftliche Forschungsanwendungen
1. Polymer Modification
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide and similar oxalamide compounds are used to enhance the crystallization behavior of poly(hydroxyalkanoate)s (PHAs), a type of bacterially synthesized polymer. These compounds, particularly those with phenyl groups, significantly improve the nucleation efficiency and compatibility in the PHA matrix, thereby increasing crystallization temperature and crystallinity. This modification is crucial in improving the material properties of PHAs for various applications (Xu et al., 2017).
2. Industrial Chemistry Processes
In the context of industrial chemistry, particularly in the production of cyclohexanone oxime, a precursor in the nylon-6 industry, compounds like N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide are relevant in studying the kinetics and efficiency of reactions. For instance, the oximation of cyclohexanone, a key step in producing cyclohexanone oxime, can be influenced by various factors, such as pH and interfacial area between phases, where compounds like oxalamides may play a role (Lorenzo et al., 2016).
3. Electrocatalytic Reactions
Research in the field of electrocatalysis has also seen the application of N-oxyl compounds, which are chemically related to oxalamides. These compounds, including N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, can act as catalysts in various electrosynthetic reactions, owing to their ability to undergo redox reactions at electrode surfaces. This makes them valuable for studying and developing new electrochemical processes in organic chemistry (Nutting et al., 2018).
4. Organic Synthesis
Oxalamides and their derivatives are crucial in the field of organic synthesis. They are used in novel synthetic approaches to produce various organic compounds, such as N-oxalamides and N-(2-carboxyaryl)-N2-(aryl or H)oxalamides. These compounds provide a versatile foundation for synthesizing a broad range of organic molecules, which have applications in pharmaceuticals, materials science, and more (Mamedov et al., 2016).
5. Analytical Chemistry Applications
In analytical chemistry, oxalamides and related compounds are used as probes and sensors due to their selective reaction mechanisms. For instance, specific oxalamide derivatives can act as highly selective optical probes for detecting hydrogen peroxide in biological samples, which is crucial for understanding oxidative stress and other biological processes (Chang et al., 2004).
Eigenschaften
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F3N2O4/c18-17(19,20)26-13-8-6-12(7-9-13)22-16(25)15(24)21-10-14(23)11-4-2-1-3-5-11/h6-9,11,14,23H,1-5,10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOUURGIRHNCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2875613.png)
![2-{[(2,5-dimethylphenyl)sulfanyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2875614.png)
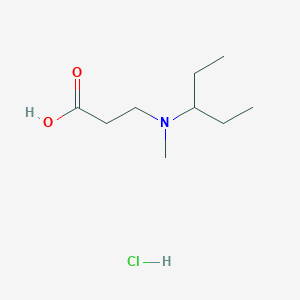
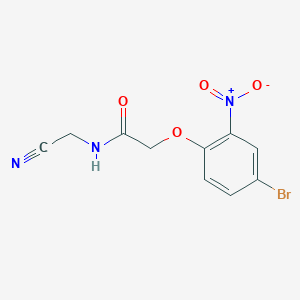
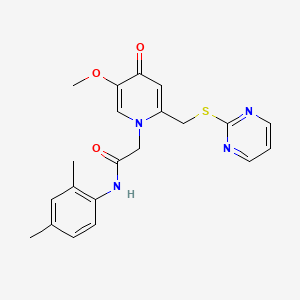

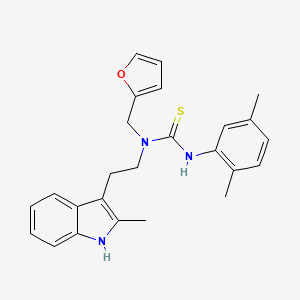

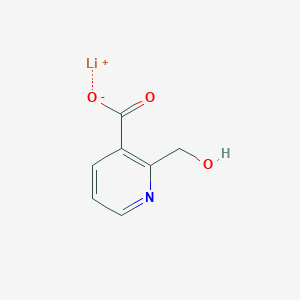
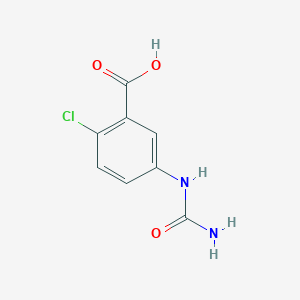
![4-chloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2875629.png)
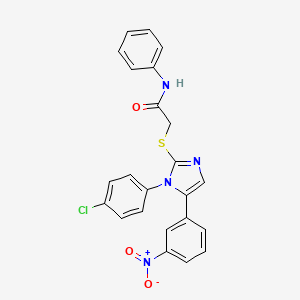
![2-(4-acetyl-2-methoxyphenoxy)-1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2875631.png)
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)